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Compound of Interest

Compound Name: 1-Bromopentadecane-D31

Cat. No.: B1382110 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic

Resonance (NMR) and Mass Spectrometry (MS) data for 1-Bromopentadecane-D31. Due to

the limited availability of public spectral data for this specific deuterated compound, this guide

presents predicted data based on the known spectral characteristics of its non-deuterated

analogue, 1-Bromopentadecane, and the established principles of NMR and MS for isotopically

labeled molecules.

Core Data Presentation
The following tables summarize the expected quantitative data for 1-Bromopentadecane-D31.

For comparative purposes, the experimental data for the non-deuterated 1-Bromopentadecane

is also provided.

Table 1: Predicted ¹H and ²H NMR Data
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Compound Nucleus
Chemical Shift
(ppm)

Multiplicity Notes

1-

Bromopentadeca

ne

¹H ~3.40 Triplet

Protons on the

carbon bearing

the bromine

atom (-CH₂Br).

~1.85 Multiplet

Protons on the β-

carbon (-CH₂-

CH₂Br).

~1.25 Broad Singlet

Protons of the

long methylene

chain.

~0.88 Triplet

Protons of the

terminal methyl

group (-CH₃).

1-

Bromopentadeca

ne-D31

¹H N/A N/A

No significant

signals expected

due to

deuteration.

²H ~3.40 Broad

Deuterons on the

carbon bearing

the bromine

atom (-CD₂Br).

~1.85 Broad

Deuterons on the

β-carbon (-CD₂-

CD₂Br).

~1.25 Broad

Deuterons of the

long methylene

chain.

~0.88 Broad

Deuterons of the

terminal methyl

group (-CD₃).
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Table 2: Predicted ¹³C NMR Data

Compound Carbon Position
Predicted Chemical
Shift (ppm)

Notes

1-Bromopentadecane-

D31
C1 (-CD₂Br) ~33

The signal will be a

multiplet due to

coupling with

deuterium.

C2 (-CD₂-CD₂Br) ~32

The signal will be a

multiplet due to

coupling with

deuterium.

Methylene Chain ~28-30
A series of multiplets

are expected.

Terminal Methyl (-

CD₃)
~14

The signal will be a

multiplet due to

coupling with

deuterium.

Table 3: Predicted Mass Spectrometry Data

Compound
Molecular
Formula

Molecular
Weight ( g/mol
)

Predicted
Molecular Ion
(m/z)

Key
Fragmentation
Ions (m/z)

1-

Bromopentadeca

ne

C₁₅H₃₁Br 290.16/292.16
[M]⁺˙ at 290/292,

[M+1]⁺˙

211, 135/137,

various alkyl

fragments

1-

Bromopentadeca

ne-D31

C₁₅D₃₁Br 321.35/323.35
[M]⁺˙ at 321/323,

[M+1]⁺˙

242, 135/137,

various

deuterated alkyl

fragments
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Experimental Protocols
The following are detailed methodologies for the acquisition of NMR and mass spectrometry

data for 1-Bromopentadecane-D31.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H, ²H, and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe.

Sample Preparation:

Weigh approximately 5-10 mg of 1-Bromopentadecane-D31.

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g.,

chloroform-d, CDCl₃). The choice of solvent should be one that does not have signals

overlapping with expected sample signals.

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Spectroscopy Protocol:

Tune and match the ¹H probe.

Acquire a single-pulse ¹H NMR spectrum. Due to the high level of deuteration, a very low

signal-to-noise ratio is expected. This spectrum primarily serves to confirm the absence of

significant proton-containing impurities.

Set the spectral width to cover the expected chemical shift range (e.g., -1 to 10 ppm).

Use a sufficient number of scans to achieve a reasonable signal-to-noise ratio for any

residual proton signals.

²H NMR Spectroscopy Protocol:

Switch the spectrometer to the ²H channel and tune and match the probe accordingly.
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Acquire a single-pulse ²H NMR spectrum.

Set the spectral width to be appropriate for the ²H chemical shift range, which is similar to the

¹H range.

Due to the quadrupolar nature of the deuterium nucleus, broader signals are expected

compared to ¹H NMR.

¹³C NMR Spectroscopy Protocol:

Switch the spectrometer to the ¹³C channel and tune and match the probe.

Acquire a proton-decoupled ¹³C NMR spectrum.

Set the spectral width to cover the expected range for aliphatic carbons (e.g., 0 to 60 ppm).

A sufficient number of scans and a suitable relaxation delay should be used to obtain a good

quality spectrum, as ¹³C is a low-abundance nucleus. The signals will appear as multiplets

due to ¹³C-¹H coupling.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 1-
Bromopentadecane-D31.

Instrumentation: A mass spectrometer, for example, a Gas Chromatography-Mass

Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation:

Prepare a dilute solution of 1-Bromopentadecane-D31 in a volatile organic solvent (e.g.,

dichloromethane or hexane) at a concentration of approximately 1 mg/mL.

GC-MS Protocol:

Gas Chromatography:

Injector Temperature: 250 °C
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Column: A non-polar capillary column (e.g., DB-5ms).

Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1

minute, then ramp to a final temperature (e.g., 280 °C) at a rate of 10 °C/min.

Carrier Gas: Helium at a constant flow rate.

Mass Spectrometry:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 40-400.

Source Temperature: 230 °C.

Interface Temperature: 280 °C.

Visualizations
The following diagrams illustrate the general workflow for the analysis of an unknown sample

using NMR and mass spectrometry.
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Analytical Workflow for Compound Characterization

Sample Handling

Spectroscopic Analysis

Data Processing and Interpretation

Unknown Sample (1-Bromopentadecane-D31)

Prepare NMR Sample
(dissolve in deuterated solvent)

Prepare MS Sample
(dilute in volatile solvent)

NMR Spectrometer Mass Spectrometer
(e.g., GC-MS)

Process NMR Data
(Fourier Transform, Phasing, Baseline Correction)

Process MS Data
(Peak Detection, Library Search)

Interpret NMR Spectra
(Chemical Shifts, Coupling, Integration)

Interpret Mass Spectrum
(Molecular Ion, Fragmentation)

Propose/Confirm Structure

Click to download full resolution via product page

Caption: Workflow for the characterization of a chemical compound.

This guide provides a foundational understanding of the expected spectral data and analytical

procedures for 1-Bromopentadecane-D31. Researchers can use this information to design

experiments, interpret data, and ensure the successful characterization of this and similar

deuterated compounds.
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To cite this document: BenchChem. [Technical Guide: Spectroscopic Analysis of 1-
Bromopentadecane-D31]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1382110#nmr-and-mass-spectrometry-data-for-1-
bromopentadecane-d31]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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